molecular formula C5H12ClF2N B2592461 2,2-Difluoropentan-3-amine;hydrochloride CAS No. 2402838-76-8

2,2-Difluoropentan-3-amine;hydrochloride

Cat. No.: B2592461
CAS No.: 2402838-76-8
M. Wt: 159.6
InChI Key: INZWPIWZAJLCTK-UHFFFAOYSA-N
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Description

2,2-Difluoropentan-3-amine;hydrochloride is a chemical compound that features a pentane backbone with two fluorine atoms attached to the second carbon and an amine group attached to the third carbon. The hydrochloride salt form enhances its stability and solubility in water, making it useful for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropentan-3-amine;hydrochloride typically involves the introduction of fluorine atoms into the pentane backbone followed by the addition of the amine group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct placement of the fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process, allowing for the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropentan-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,2-Difluoropentan-3-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoropentan-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amine group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • 5,5-Difluoropentan-2-amine hydrochloride

Uniqueness

2,2-Difluoropentan-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms on the second carbon and an amine group on the third carbon makes it different from other difluorinated amines, providing unique reactivity and interaction profiles .

Properties

IUPAC Name

2,2-difluoropentan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZWPIWZAJLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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